Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-
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Overview
Description
Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]- is an organolithium compound with the molecular formula C17H14LiP. It is primarily used as a catalyst and ligand in various chemical reactions . This compound is known for its unique structure, which includes a cyclopentadienyl ring bonded to a diphenylphosphino group, making it a valuable reagent in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]- typically involves the reaction of diphenylphosphine with a cyclopentadienyl lithium compound. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The general reaction scheme is as follows:
C5H5Li+PPh2H→Li[C5H4PPh2]
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The process often involves the use of specialized equipment to handle the reactive intermediates and ensure the safety of the operators .
Chemical Reactions Analysis
Types of Reactions
Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The lithium atom can be substituted with other metal atoms to form different organometallic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbons, metal halides, and water. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include tertiary phosphines, phosphine oxides, and various organometallic complexes .
Scientific Research Applications
Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]- involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include metal centers in the catalytic complexes, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound used as a ligand in coordination chemistry.
Bis(diphenylphosphino)methane: A chelating ligand that forms bimetallic complexes.
Uniqueness
Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]- is unique due to its cyclopentadienyl ring structure, which provides distinct electronic and steric properties compared to other phosphine ligands. This uniqueness allows it to form more stable and selective complexes, making it highly valuable in specific catalytic applications .
Properties
CAS No. |
83272-80-4 |
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Molecular Formula |
C17H14LiP |
Molecular Weight |
256.2 g/mol |
IUPAC Name |
lithium;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane |
InChI |
InChI=1S/C17H14P.Li/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-14H;/q-1;+1 |
InChI Key |
YBQULYBZROUHNN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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